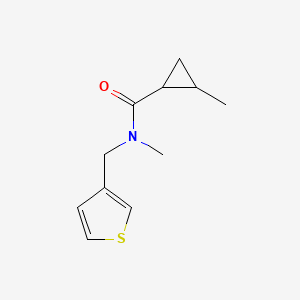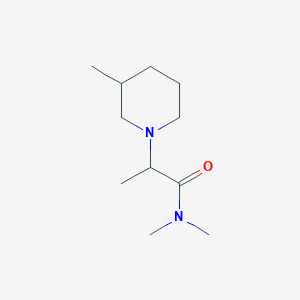![molecular formula C16H23NO2 B7516062 1-[2,4,6-Trimethyl-3-(morpholin-4-ylmethyl)phenyl]ethanone](/img/structure/B7516062.png)
1-[2,4,6-Trimethyl-3-(morpholin-4-ylmethyl)phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2,4,6-Trimethyl-3-(morpholin-4-ylmethyl)phenyl]ethanone, also known as TMB-4, is a chemical compound with potential applications in scientific research. It is a synthetic compound that is structurally similar to other phenethylamines, such as amphetamines and cathinones. TMB-4 has been studied for its potential use in biochemical and physiological research, as well as for its mechanism of action.
Mécanisme D'action
The mechanism of action of 1-[2,4,6-Trimethyl-3-(morpholin-4-ylmethyl)phenyl]ethanone is not fully understood, but it is believed to involve the inhibition of the reuptake of dopamine and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, which can have various effects on mood, cognition, and behavior.
Biochemical and Physiological Effects
1-[2,4,6-Trimethyl-3-(morpholin-4-ylmethyl)phenyl]ethanone has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity and induce hyperthermia. It has also been shown to have anxiogenic effects, meaning that it can increase anxiety-like behavior in animals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[2,4,6-Trimethyl-3-(morpholin-4-ylmethyl)phenyl]ethanone in lab experiments is its ability to selectively bind to certain receptors in the brain. This makes it a useful tool for studying the mechanisms of these receptors and their role in various physiological processes. However, one limitation is that 1-[2,4,6-Trimethyl-3-(morpholin-4-ylmethyl)phenyl]ethanone has only been studied in animal models, and its effects in humans are not well understood.
Orientations Futures
There are several potential future directions for research on 1-[2,4,6-Trimethyl-3-(morpholin-4-ylmethyl)phenyl]ethanone. One area of interest is its potential use in the treatment of psychiatric disorders, such as depression and anxiety. Another area of interest is its potential use as a tool for studying the mechanisms of dopamine and serotonin receptors in the brain. Further research is needed to fully understand the effects of 1-[2,4,6-Trimethyl-3-(morpholin-4-ylmethyl)phenyl]ethanone and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 1-[2,4,6-Trimethyl-3-(morpholin-4-ylmethyl)phenyl]ethanone involves several steps. The starting material is 3-morpholin-4-ylmethylphenylacetic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2,4,6-trimethylphenol in the presence of a base to form 1-[2,4,6-Trimethyl-3-(morpholin-4-ylmethyl)phenyl]ethanone.
Applications De Recherche Scientifique
1-[2,4,6-Trimethyl-3-(morpholin-4-ylmethyl)phenyl]ethanone has been studied for its potential use in biochemical and physiological research. It has been shown to have an affinity for certain receptors in the brain, such as the dopamine transporter and the serotonin transporter. This makes it a potential tool for studying the mechanisms of these receptors and their role in various physiological processes.
Propriétés
IUPAC Name |
1-[2,4,6-trimethyl-3-(morpholin-4-ylmethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-11-9-12(2)16(14(4)18)13(3)15(11)10-17-5-7-19-8-6-17/h9H,5-8,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORFWORTXUNWMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CN2CCOCC2)C)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2,4,6-Trimethyl-3-(morpholin-4-ylmethyl)phenyl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[(3-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7516032.png)

![cyclopropyl-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7516046.png)

![2-[(4-Methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516057.png)